

(S,R,S)-AHPC-PEG3-propionic Acid: A Technical Overview

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Compound of Interest

Compound Name: (S,R,S)-AHPC-PEG3-propionic acid

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(S,R,S)-AHPC-PEG3-propionic acid is a crucial building block in the development of proteolysis-targeting chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins. This molecule serves as a bifunctional linker, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand connected to a polyethylene glycol (PEG) chain, terminating in a propionic acid group for conjugation to a target protein ligand.

Physicochemical Properties

The fundamental properties of **(S,R,S)-AHPC-PEG3-propionic acid** are summarized in the table below. These data are essential for researchers in calculating molar concentrations, assessing purity, and designing synthetic strategies.

Property	Value	References
Molecular Weight	662.79 g/mol	[1] [2]
Molecular Formula	C32H46N4O9S	[1] [2] [3]
CAS Number	2140807-42-5	[1] [2] [3]

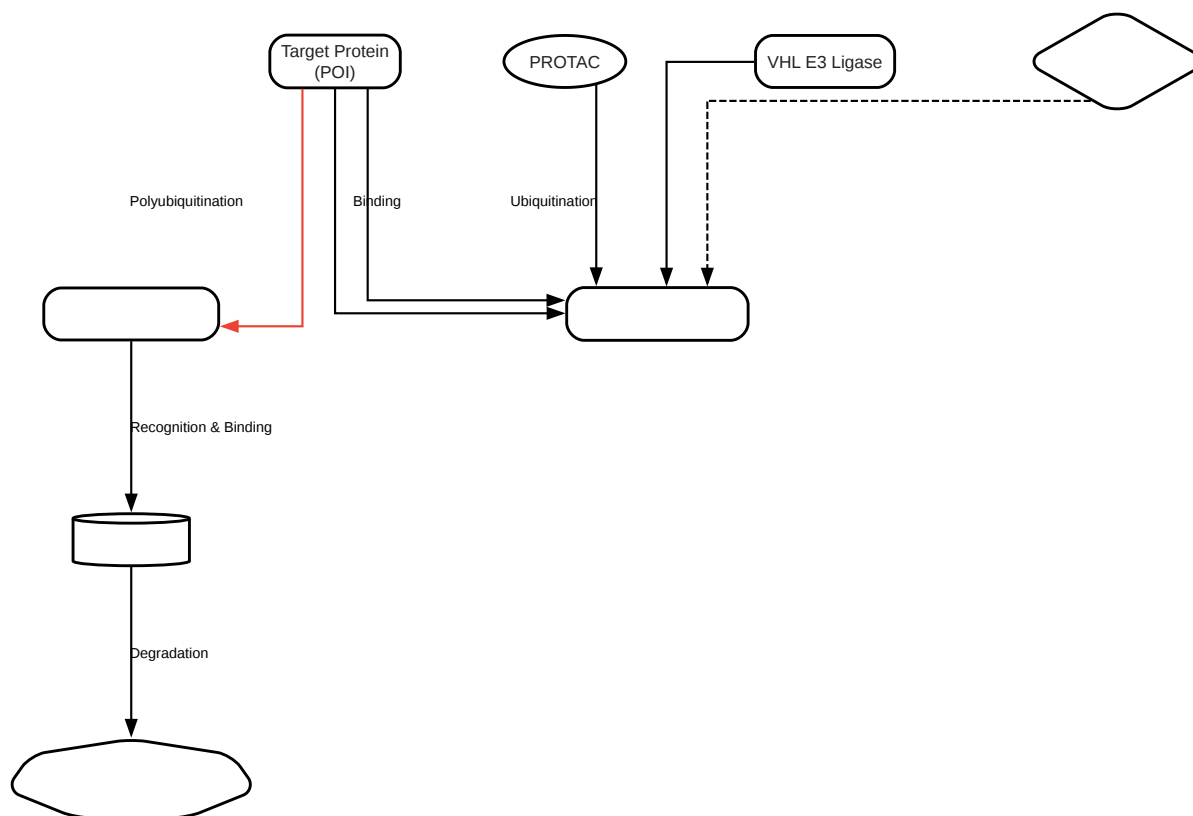
Role in PROTAC Technology

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for

degradation by the proteasome. **(S,R,S)-AHPC-PEG3-propionic acid** is a key component in the synthesis of VHL-based PROTACs. The (S,R,S)-AHPC moiety serves as the ligand for the VHL E3 ligase, while the PEG3 linker provides the necessary spacing and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase. The terminal propionic acid allows for covalent attachment to a ligand that binds the protein of interest.

Diagram: PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like **(S,R,S)-AHPC-PEG3-propionic acid**.



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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

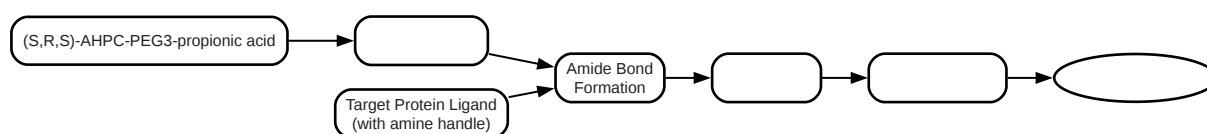
While specific experimental protocols for the synthesis of **(S,R,S)-AHPC-PEG3-propionic acid** are proprietary and not detailed in publicly available datasheets, a general workflow for its use in PROTAC synthesis can be outlined.

General Workflow for PROTAC Synthesis using **(S,R,S)-AHPC-PEG3-propionic acid**:

- **Activation of the Carboxylic Acid:** The terminal propionic acid of the linker is activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- **Coupling to the Target Protein Ligand:** The activated linker is then reacted with an appropriate amine-containing handle on the ligand for the target protein of interest.
- **Purification:** The resulting PROTAC is purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Diagram: PROTAC Synthesis Workflow

The following diagram outlines the key steps in synthesizing a PROTAC using **(S,R,S)-AHPC-PEG3-propionic acid**.



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Caption: General workflow for PROTAC synthesis.

Applications in Research

(S,R,S)-AHPC-PEG3-propionic acid is utilized in cancer research and other areas where targeted protein degradation is a desirable therapeutic strategy. For instance, it has been incorporated into PROTACs designed to degrade bromodomain and extra-terminal (BET) proteins, which are implicated in various cancers. The choice of linker length and composition, such as the PEG3 unit in this molecule, can significantly impact the efficacy of the resulting PROTAC.

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References

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